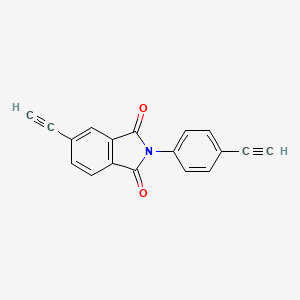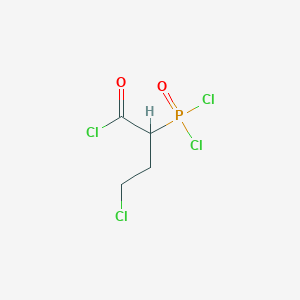
4-Chloro-2-(dichlorophosphoryl)butanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(dichlorophosphoryl)butanoyl chloride is a chemical compound with the molecular formula C4H6Cl3O2P. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of both chloro and dichlorophosphoryl groups, making it a versatile reagent in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(dichlorophosphoryl)butanoyl chloride typically involves the chlorination of butanoyl chloride derivatives. One common method is the reaction of butanoyl chloride with phosphorus trichloride and chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the reactivity of the chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(dichlorophosphoryl)butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, it hydrolyzes to form corresponding acids and other by-products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in solvents like dichloromethane, chloroform, or tetrahydrofuran.
Catalysts: Catalysts such as Lewis acids may be used to enhance reaction rates.
Major Products Formed
The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an amide derivative, while hydrolysis would produce the corresponding acid.
Applications De Recherche Scientifique
4-Chloro-2-(dichlorophosphoryl)butanoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It plays a role in the development of certain drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(dichlorophosphoryl)butanoyl chloride involves its reactivity with nucleophiles. The chloro group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon center. This results in the formation of a new bond and the release of the chloride ion. The dichlorophosphoryl group can also participate in reactions, adding to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobutyryl chloride: Similar in structure but lacks the dichlorophosphoryl group.
2-Chlorobutanoyl chloride: Another related compound with different reactivity due to the position of the chloro group.
Dichlorophosphoryl chloride: Contains the dichlorophosphoryl group but lacks the butanoyl moiety.
Uniqueness
4-Chloro-2-(dichlorophosphoryl)butanoyl chloride is unique due to the presence of both chloro and dichlorophosphoryl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable reagent in various chemical synthesis processes.
Propriétés
Numéro CAS |
920007-55-2 |
|---|---|
Formule moléculaire |
C4H5Cl4O2P |
Poids moléculaire |
257.9 g/mol |
Nom IUPAC |
4-chloro-2-dichlorophosphorylbutanoyl chloride |
InChI |
InChI=1S/C4H5Cl4O2P/c5-2-1-3(4(6)9)11(7,8)10/h3H,1-2H2 |
Clé InChI |
AASJZMFCNBCVDT-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(C(=O)Cl)P(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)

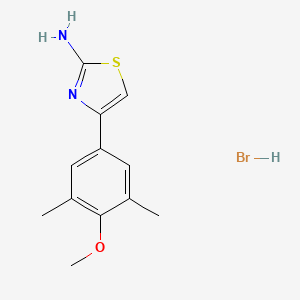


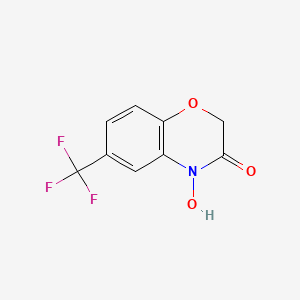
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)
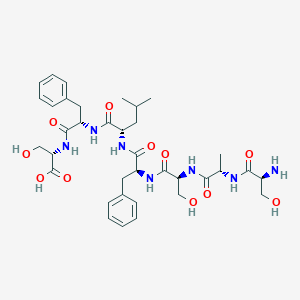
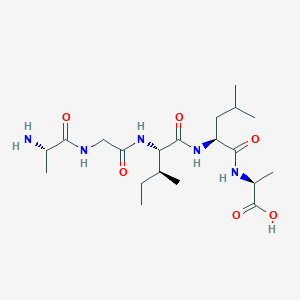
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B12622211.png)
![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)

